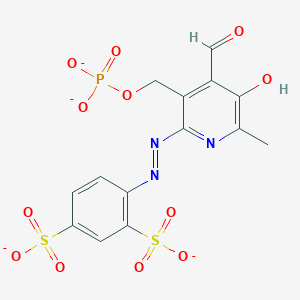
Ppads(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-phosphonatopyridoxal-6-azobenzene-2,4-disulfonate is an organophosphate oxoanion obtained by deprotonation of the phospho and sulfo groups of 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid. It is an organophosphate oxoanion and an organosulfonate oxoanion. It is a conjugate base of a 5'-phosphopyridoxal-6-azobenzene-2,4-disulfonic acid.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of PPADS(4-)
Neuroprotective Effects in Neuronal Injury
- PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) has been shown to have neuroprotective effects in vivo. It accelerates functional recovery from microdialysis probe-induced disturbances in rat brain tissue, suggesting a potential for neuroprotection against neurological injuries (Krügel et al., 2001).
Protection Against Glutamate/NMDA Toxicity in Neurons
- Studies demonstrate that PPADS can protect mouse cerebellar granule neurons against glutamate/NMDA-induced neuronal death. This protection occurs in a time- and dose-dependent manner, indicating the potential of PPADS in moderating NMDA receptor-mediated neurotoxicity through a calcium-independent mechanism (Lin et al., 2005).
Characterization of Inhibition Mechanisms in Neurons
- Research using whole cell patch-clamp recording techniques has detailed the characteristics of PPADS inhibition of ATP-activated current in bullfrog dorsal root ganglion neurons. This study provides insights into the noncompetitive manner of PPADS inhibition, enhancing understanding of its pharmacological actions (Li, 2000).
Influence on Feeding Behavior and Dopamine Release
- PPADS infused into the rat nucleus accumbens has been observed to suppress feeding-induced dopamine release and reduce food consumption. This suggests that PPADS might play a role in regulating feeding behaviors and associated neurotransmitter release (Kittner et al., 2000).
Eigenschaften
Molekularformel |
C14H10N3O12PS2-4 |
|---|---|
Molekulargewicht |
507.4 g/mol |
IUPAC-Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)/p-4 |
InChI-Schlüssel |
PNFZSRRRZNXSMF-UHFFFAOYSA-J |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate](/img/no-structure.png)

![3-O-Acetyl-2-O-(3-O-Acetyl-6-Deoxy-Beta-D-Glucopyranosyl)-6-Deoxy-1-O-{[(2r,2's,3a'r,4''s,5''r,6's,7a's)-5''-Methyl-4''-{[(2e)-3-Phenylprop-2-Enoyl]oxy}decahydrodispiro[oxirane-2,3'-[1]benzofuran-2',2''-Pyran]-6'-Yl]carbonyl}-Beta-D-Glucopyranose](/img/structure/B1239162.png)

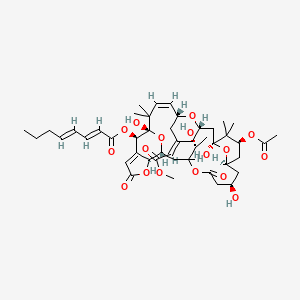
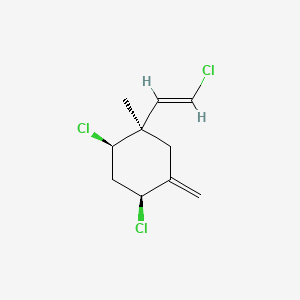
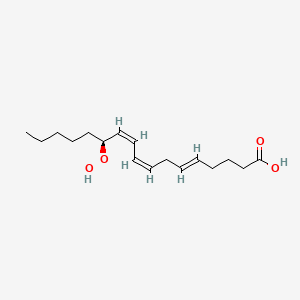

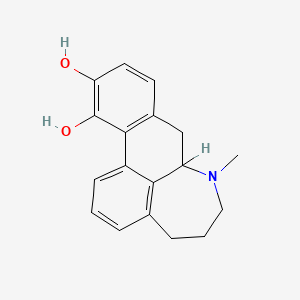
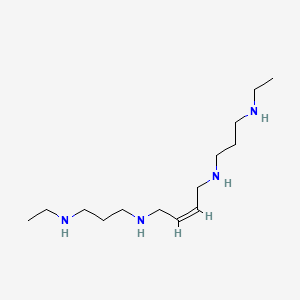
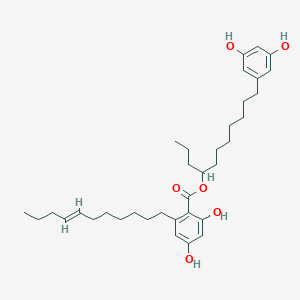
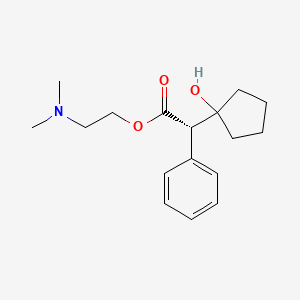

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
